1-(5-Chloropyridin-3-yl)ethanethione
Description
1-(5-Chloropyridin-3-yl)ethanethione (CAS: 1380571-80-1) is a sulfur-containing heterocyclic compound characterized by a thione (C=S) group attached to an ethane backbone and a 5-chloropyridin-3-yl substituent. Its molecular formula is C₇H₅ClNS, with a molecular weight of 170.64 g/mol (calculated).
Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNS/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPFQNTDIJUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-3-yl)ethanethione typically involves the reaction of 5-chloropyridine-3-carbaldehyde with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethanethione group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-3-yl)ethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethanethione group to an ethyl group, altering the compound’s properties.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloropyridin-3-yl)ethanethione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-yl)ethanethione involves its interaction with specific molecular targets. The compound’s ethanethione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Piperidin-1-yl)ethanethione (CAS: 5309-92-2)
- Molecular Formula : C₇H₁₃NS
- Key Features: Contains a piperidine ring instead of a chloropyridine.
- Synthesis : Achieved in 90% yield via optimized routes involving thiocarbonyl transfer reagents, as reported by LookChem .
- Comparison : The chloropyridine substituent in 1-(5-Chloropyridin-3-yl)ethanethione likely enhances electrophilicity at the thione sulfur compared to the piperidine analog, influencing its participation in cycloaddition or alkylation reactions.
Chloropyridinyl Esters and Amides
details multiple 5-chloropyridin-3-yl derivatives with ester or amide functionalities (e.g., compounds 51–61 ):
- Spectroscopy: The thione group in this compound would show distinct ¹³C NMR shifts (~200–220 ppm for C=S) compared to carbonyl carbons in esters (~165–175 ppm) .
Chloropyridinyl Ketones
1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS: Listed in )
- Molecular Formula: C₈H₇ClNO
- Key Features : A ketone (C=O) replaces the thione. The methyl group at the pyridine’s 5-position alters steric and electronic profiles.
- Comparison : The ketone’s higher electronegativity may increase hydrogen-bonding capacity compared to the thione, affecting crystallization behavior and biological target interactions .
Sulfur-Containing Chloropyridinyl Derivatives
describes sulfonamide derivatives (e.g., N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)thiophene-2-sulfonamide):
- Functional Groups : Sulfonamide (-SO₂NH-) vs. thione (C=S).
- Biological Relevance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while thiones may act as metal chelators or radical scavengers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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